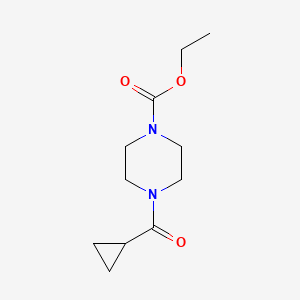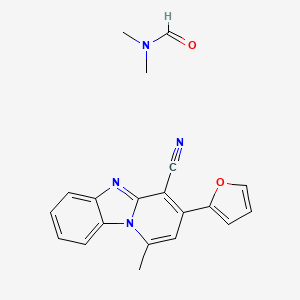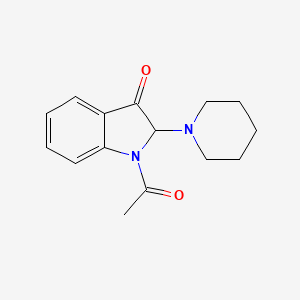
Ethyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate (ECPC) is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and pharmacology.
作用機序
The exact mechanism of action of Ethyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate is not yet fully understood, but it is believed to act as a modulator of various neurotransmitter systems in the brain, including dopamine, serotonin, and norepinephrine. This suggests that this compound may have potential applications in the treatment of various psychiatric disorders such as depression, anxiety, and schizophrenia.
Biochemical and Physiological Effects
Studies have shown that this compound has a range of biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of monoamine oxidase activity, and the enhancement of neurotrophic factor expression. These effects suggest that this compound may have potential neuroprotective and neurorestorative properties, which could be beneficial in the treatment of various neurodegenerative disorders such as Alzheimer's and Parkinson's disease.
実験室実験の利点と制限
One of the main advantages of Ethyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate is its versatility as a starting material for the synthesis of new compounds. Its relatively simple synthesis method and low cost make it an attractive option for researchers looking to develop new drugs or therapeutic agents. However, one of the main limitations of this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
将来の方向性
There are numerous future directions for research involving Ethyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate, including the development of new compounds with potential therapeutic benefits, the exploration of its neuroprotective and neurorestorative properties, and the investigation of its potential applications in the treatment of various psychiatric and neurological disorders. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to identify any potential side effects or limitations associated with its use.
Conclusion
In conclusion, this compound is a promising chemical compound with potential applications in various fields, including medicinal chemistry and pharmacology. Its relatively simple synthesis method, versatility as a starting material, and potential therapeutic benefits make it an attractive option for researchers looking to develop new drugs or therapeutic agents. However, further research is needed to fully understand its mechanism of action and to identify any potential limitations or side effects associated with its use.
合成法
Ethyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate can be synthesized using a variety of methods, including the reaction of ethyl piperazine-1-carboxylate with cyclopropanecarbonyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of this compound as a white solid, which can be purified using various techniques such as recrystallization or column chromatography.
科学的研究の応用
Ethyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate has been the subject of numerous scientific studies due to its potential applications in drug discovery and development. One of the most promising areas of research involves the use of this compound as a scaffold for the design and synthesis of new compounds with potential therapeutic benefits. For example, this compound has been used as a starting material for the synthesis of novel antitumor agents, antipsychotics, and antidepressants.
特性
IUPAC Name |
ethyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O3/c1-2-16-11(15)13-7-5-12(6-8-13)10(14)9-3-4-9/h9H,2-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXHSXGUJASHGQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-(4-Fluorophenyl)propyl]imidazole](/img/structure/B7536696.png)

![(3-Amino-2-oxatricyclo[3.3.1.13,7]decan-1-yl)methanol](/img/structure/B7536714.png)
![N-[(2-methoxyphenyl)methyl]-4-oxo-1H-quinoline-3-carboxamide](/img/structure/B7536717.png)
![3-[(4-Methyl-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)methyl]-5,5-diphenylimidazolidine-2,4-dione](/img/structure/B7536720.png)
![3-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B7536725.png)
![[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl pyridine-4-carboxylate](/img/structure/B7536735.png)
![(2R)-2-[(2,5-dimethylfuran-3-carbonyl)amino]-3-methylbutanoic acid](/img/structure/B7536742.png)

![5-chloro-N-[2-(4-fluorophenyl)ethyl]-2-hydroxybenzamide](/img/structure/B7536756.png)
![N-[6-(dimethylamino)pyridin-3-yl]-5-methylfuran-2-carboxamide](/img/structure/B7536765.png)
![6-Pyridin-3-yl-6,12-dihydrobenzimidazolo[1,2-c]quinazoline](/img/structure/B7536783.png)
![4-[(4-Methoxy-3-nitrophenyl)sulfonylamino]butanoic acid](/img/structure/B7536785.png)
![6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl-(3-ethyl-5-methyl-1,2-oxazol-4-yl)methanone](/img/structure/B7536790.png)